Ethyl 2-amino-3-fluoroisonicotinate
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Overview
Description
Ethyl 2-amino-3-fluoroisonicotinate is an organic compound with the molecular formula C8H8FN2O2 It is a derivative of isonicotinic acid, where the hydrogen atoms at the 2 and 3 positions of the pyridine ring are replaced by an amino group and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-fluoroisonicotinate typically involves the following steps:
Nitration: Isonicotinic acid is first nitrated to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The fluorine atom is introduced at the 3-position using a fluorinating agent like Selectfluor.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-fluoroisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of Ethyl 2-nitro-3-fluoroisonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of Ethyl 2-amino-3-substituted isonicotinate derivatives.
Scientific Research Applications
Ethyl 2-amino-3-fluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-fluoroisonicotinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2-amino-3-fluoroisonicotinate can be compared with other similar compounds, such as:
Ethyl 2-aminoisonicotinate: Lacks the fluorine atom at the 3-position, which may affect its reactivity and biological activity.
Ethyl 3-fluoroisonicotinate: Lacks the amino group at the 2-position, which may influence its chemical properties and applications.
Ethyl 2-nitro-3-fluoroisonicotinate:
The presence of both the amino and fluorine groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 2-amino-3-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
ILXKINAAUIRWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)N)F |
Origin of Product |
United States |
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